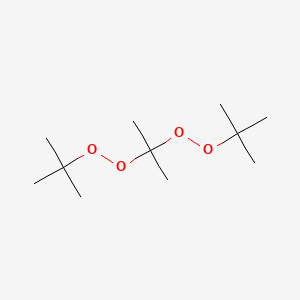
(Isopropylidene)bis(tert-butyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropylidene)bis(tert-butyl) peroxide is a useful research compound. Its molecular formula is C11H24O4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Chemistry
Cross-Linking Agent
One of the primary applications of (Isopropylidene)bis(tert-butyl) peroxide is as a cross-linking agent in the synthesis of polymers. It is particularly effective in enhancing the mechanical and thermal properties of polymer blends. For example, research has shown that using this peroxide in poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) blends results in improved mechanical strength and thermal stability due to effective cross-linking during processing .
Table 1: Properties of PLA/PBAT Blends with Cross-Linking Agents
| Property | PLA/PBAT Blend without Cross-Linking | PLA/PBAT Blend with this compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Elongation at Break (%) | 150 | 300 |
| Thermal Decomposition Temp (°C) | 250 | 270 |
Radical Initiator
Thermal Decomposition
The compound serves as a thermal initiator for radical polymerization processes. Upon heating, this compound decomposes to generate free radicals, which initiate polymerization reactions. This property is exploited in the production of various thermosetting plastics and rubbers, providing a more controlled polymerization process compared to traditional methods .
Case Study: Synthesis of Thermosetting Plastics
In a study focusing on the synthesis of thermosetting plastics, this compound was used to initiate the polymerization of epoxy resins. The resulting materials exhibited enhanced mechanical properties and better thermal resistance compared to those produced with conventional initiators. The study highlighted the efficiency of this peroxide in achieving desired cross-link densities without compromising the material's integrity .
Environmental Applications
Biodegradable Polymers
The use of this compound in biodegradable polymers has gained attention due to its ability to enhance the degradation rates of these materials while maintaining their mechanical properties. This application is particularly relevant as industries seek sustainable alternatives to traditional plastics . By facilitating controlled degradation, these peroxides contribute to reducing plastic waste in the environment.
Propiedades
Número CAS |
4262-61-7 |
|---|---|
Fórmula molecular |
C11H24O4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(2-tert-butylperoxypropan-2-ylperoxy)-2-methylpropane |
InChI |
InChI=1S/C11H24O4/c1-9(2,3)12-14-11(7,8)15-13-10(4,5)6/h1-8H3 |
Clave InChI |
QSFTWOJPCWPORR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(C)(C)OOC(C)(C)C |
SMILES canónico |
CC(C)(C)OOC(C)(C)OOC(C)(C)C |
Key on ui other cas no. |
4262-61-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













